8-Chlorotheophylline-d6

Description

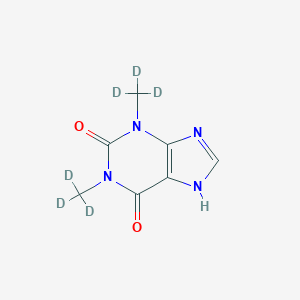

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583081 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-39-8 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chlorotheophylline-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. It is intended to serve as a core resource for researchers and professionals involved in drug development and analytical chemistry, offering detailed data, experimental insights, and a review of its biological context.

Core Compound Data

This compound is the isotopically labeled version of 8-Chlorotheophylline, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and bioequivalence studies of drugs containing 8-Chlorotheophylline, such as dimenhydrinate.

| Parameter | Value | Source(s) |

| CAS Number | 1346598-95-5 | [1] |

| Molecular Formula | C₇HD₆ClN₄O₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Synonyms | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

Biological Significance and Mechanism of Action

While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated counterpart, 8-Chlorotheophylline, is well-characterized. 8-Chlorotheophylline is a xanthine (B1682287) derivative with stimulant properties similar to caffeine. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors.

Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity. By binding to its receptors (A1, A2A, A2B, and A3), adenosine generally exerts an inhibitory effect, reducing the release of excitatory neurotransmitters. 8-Chlorotheophylline, by blocking these receptors, counteracts the effects of adenosine, leading to central nervous system stimulation. This is why it is often combined with sedating antihistamines like diphenhydramine (B27) (in the form of dimenhydrinate) to offset drowsiness.

Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of adenosine receptors, which are antagonized by 8-Chlorotheophylline.

References

An In-Depth Technical Guide to 8-Chlorotheophylline and its Deuterated Analog, 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 8-Chlorotheophylline and its deuterated isotopologue, 8-Chlorotheophylline-d6. 8-Chlorotheophylline, a methylxanthine derivative, is a well-known adenosine (B11128) receptor antagonist.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to potentially improve the pharmacokinetic and/or toxicological profiles of a compound.[3] This document details the physicochemical properties, mechanism of action, and potential pharmacokinetic and pharmacodynamic differences between these two compounds. It also provides detailed experimental protocols for their comparative analysis and a proposed synthetic route for this compound.

Introduction to 8-Chlorotheophylline and the Rationale for Deuteration

8-Chlorotheophylline is a xanthine (B1682287) derivative that functions as a stimulant with physiological effects similar to caffeine.[1][2] Its primary clinical use is in combination with diphenhydramine (B27) in the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of the antihistamine.[1][2] The pharmacological activity of 8-Chlorotheophylline is primarily attributed to its antagonism of adenosine receptors, particularly the A2A subtype.[1][4]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass compared to protium (B1232500) (the most common hydrogen isotope). This seemingly minor alteration can have a profound impact on the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] In drug metabolism, which often involves the enzymatic breaking of C-H bonds by cytochrome P450 (CYP) enzymes, this can lead to a slower rate of metabolism.[6]

Potential Advantages of Deuterating 8-Chlorotheophylline:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer plasma half-life.

-

Reduced Pharmacokinetic Variability: More predictable drug exposure among individuals.

-

Lower Dosing Requirements: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.

Physicochemical Properties

A comparison of the key physicochemical properties of 8-Chlorotheophylline and this compound is crucial for understanding their potential differences in biological systems. The following table summarizes available and predicted data for both compounds.

| Property | 8-Chlorotheophylline | This compound | Data Source |

| Molecular Formula | C₇H₇ClN₄O₂ | C₇HD₆ClN₄O₂ | [1][7] |

| Molecular Weight ( g/mol ) | 214.61 | 220.65 | [1][7] |

| Appearance | White to almost white powder/crystal | Off-white Solid | [2] |

| Melting Point (°C) | 288 - 292 | Not available | [2] |

| Water Solubility (mg/mL) | 9.41 (predicted) | Not available | [8] |

| logP (octanol-water partition coefficient) | 0.84 (predicted) | 0.9 (predicted) | [8][9] |

| pKa (strongest acidic) | 5.14 (predicted) | Not available | [8] |

| Polar Surface Area (Ų) | 69.3 | 69.3 | [8][9] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [10] |

Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action for 8-Chlorotheophylline is the blockade of adenosine receptors, with a notable affinity for the A2A subtype.[1][4] Adenosine is an endogenous nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiac function. The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a range of cellular responses, including the inhibition of pro-inflammatory responses and the modulation of neurotransmitter release.

By acting as an antagonist, 8-Chlorotheophylline competitively binds to the A2A receptor without activating it, thereby blocking the effects of endogenous adenosine. This leads to a disinhibition of adenylyl cyclase, preventing the rise in cAMP levels and counteracting the downstream effects of adenosine signaling.

Below is a diagram illustrating the adenosine A2A receptor signaling pathway and the inhibitory effect of 8-Chlorotheophylline.

Caption: Adenosine A2A Receptor Signaling Pathway.

Comparative Pharmacokinetics: A Proposed Overview

| Pharmacokinetic Parameter | 8-Chlorotheophylline | Predicted Effect on this compound | Rationale |

| Absorption | Readily absorbed orally | Likely similar | Deuteration is unlikely to significantly alter passive diffusion or transporter-mediated uptake. |

| Distribution | Distributes into body fluids | Likely similar | Minor changes in physicochemical properties are not expected to significantly impact tissue distribution. |

| Metabolism | Primarily hepatic metabolism via CYP enzymes (e.g., CYP1A2)[4][6] | Slower rate of metabolism | The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect and reduced rate of enzymatic cleavage by CYP450 enzymes.[5] |

| Half-life (t₁/₂) | Relatively short | Potentially longer | A slower rate of metabolism would lead to a decreased clearance and a prolonged elimination half-life. |

| Excretion | Primarily as metabolites in urine | Slower rate of metabolite excretion | The overall rate of elimination is dependent on the rate of metabolism. |

Comparative Pharmacodynamics: A Proposed Overview

The pharmacodynamic effects of 8-Chlorotheophylline are directly related to its ability to antagonize adenosine receptors. Deuteration is not expected to significantly alter the intrinsic affinity of the molecule for its target receptor.

| Pharmacodynamic Parameter | 8-Chlorotheophylline | Predicted Effect on this compound | Rationale |

| Receptor Binding Affinity (Ki) | Acts as an antagonist at adenosine A2A receptors | Likely similar | The shape and electronic properties of the molecule, which govern receptor binding, are not significantly altered by deuteration. |

| Functional Activity (IC₅₀) | Inhibits adenosine-mediated cAMP production | Likely similar | As the binding affinity is expected to be similar, the concentration required to inhibit the receptor's function should also be comparable. |

| In Vivo Potency | Central nervous system stimulant effects | Potentially increased or prolonged | A longer half-life due to slower metabolism could lead to a more sustained and potentially more potent in vivo effect at a given dose. |

Experimental Protocols

To empirically determine the comparative properties of 8-Chlorotheophylline and this compound, a series of in vitro and in vivo experiments are necessary. The following sections outline detailed, proposed methodologies for key comparative studies.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of deuterated xanthine derivatives, such as deuterated caffeine.[11][12][13][14] A plausible synthetic route involves the methylation of a suitable precursor with a deuterated methylating agent.

Proposed Reaction Scheme:

References

- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. efsa.europa.eu [efsa.europa.eu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. developer.mozilla.org [developer.mozilla.org]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. color | Graphviz [graphviz.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

- 14. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

Navigating the Solubility Landscape of 8-Chlorotheophylline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 8-Chlorotheophylline-d6 in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's mechanism of action.

Core Executive Summary

This compound, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline, is a compound of significant interest in pharmaceutical research. Understanding its solubility in organic solvents is paramount for formulation development, analytical method design, and pharmacokinetic studies. This guide reveals that this compound exhibits slight solubility in key organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. Due to the limited availability of precise quantitative data for the deuterated form, this guide also leverages solubility data from its non-deuterated counterpart, 8-Chlorotheophylline, and the closely related compound, theophylline, to provide a robust predictive framework.

Quantitative Solubility Data

| Compound | Solvent | Solubility |

| This compound | Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| 8-Chlorotheophylline | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] | |

| Sodium Hydroxide | Soluble[1][2] | |

| Water | Slightly Soluble (0.3 g/L)[3] | |

| Theophylline | Dimethyl Sulfoxide (DMSO) | 11.11 mg/mL[4], 15 mg/mL[5] |

| Methanol | Slightly Soluble[6] | |

| Chloroform | Slightly Soluble (1 g in 110 mL)[7], Very Slightly Soluble[8] | |

| Water | Slightly Soluble (1 g in 120 mL)[7] | |

| Ethanol | Slightly Soluble (1 g in 80 mL)[7] |

Experimental Protocol: Determination of Solubility via Shake-Flask Method and HPLC Analysis

The following protocol outlines a standard procedure for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.[9][10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol, DMSO, Chloroform) of HPLC grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. An isocratic HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a suitable buffer is a common starting point for xanthine derivatives.[11][12]

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Mechanism of Action and Signaling Pathway

8-Chlorotheophylline, and by extension this compound, exerts its pharmacological effects primarily as a non-selective adenosine (B11128) receptor antagonist.[13] Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to its receptors (A1, A2A, A2B, and A3). In the central nervous system, adenosine typically has an inhibitory effect. By blocking these receptors, 8-Chlorotheophylline counteracts the effects of adenosine, leading to a stimulant effect.

Below is a diagram illustrating the simplified signaling pathway of adenosine and the antagonistic action of 8-Chlorotheophylline.

Caption: Adenosine Receptor Antagonism by 8-Chlorotheophylline.

Experimental Workflow for Solubility Determination

The logical flow of determining the solubility of this compound is a multi-step process that ensures accuracy and reproducibility. The following diagram outlines this workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. adipogen.com [adipogen.com]

- 2. 8-Chlorotheophylline | 85-18-7 [chemicalbook.com]

- 3. 8-Chlorotheophylline - CAS-Number 85-18-7 - Order from Chemodex [chemodex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Theophylline - LKT Labs [lktlabs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Theophylline [chembk.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing 8-Chlorotheophylline-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. This compound is a critical tool for a range of research applications, primarily serving as an internal standard for analytical quantification and as a tracer in metabolic studies. This document outlines key specifications from various suppliers to aid in the selection of the most suitable material for your research needs.

Commercial Supplier and Product Specifications

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Below is a summary of commercial suppliers offering this compound, along with their reported product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Solubility | Notes |

| BOC Sciences | 8-Chlorotheophylline-[d6] | 1346598-95-5 | C₇HD₆ClN₄O₂ | 220.65 | ≥98% | Off-white Solid | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | Labeled analogue of 8-Chlorotheophylline, a stimulant drug and metabolite of Dyphylline.[] |

| MedchemExpress | This compound | 1346598-95-5 | C₇HD₆ClN₄O₂ | 220.65 | Not specified | Not specified | Not specified | Deuterium-labeled 8-Chlorotheophylline. Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |

| Simson Pharma Limited | This compound | 1346598-95-5 | Not specified | Not specified | Not specified | Not specified | Not specified | Accompanied by a Certificate of Analysis.[3] |

| ECHEMI | This compound | 1346598-95-5 | C₇H₆ClN₄O₂ | Not specified | Not specified | Not specified | Not specified | A labeled stimulant drug that can be used as a binding agent.[4] |

Experimental Applications and Methodologies

This compound is predominantly utilized in analytical chemistry and drug metabolism studies. Its key application is as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The stable isotope label ensures that the compound co-elutes with the unlabeled analyte but is distinguishable by its mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

While specific experimental protocols are highly dependent on the research question, matrix, and analytical instrumentation, a general workflow for using this compound as an internal standard is outlined below.

General Workflow for Quantitative Analysis using this compound

References

Isotopic Purity of 8-Chlorotheophylline-d6 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 8-Chlorotheophylline-d6, a deuterated standard crucial for quantitative studies in drug metabolism and pharmacokinetics (DMPK). 8-Chlorotheophylline, a xanthine (B1682287) derivative, is a metabolite of several drugs and is also used in combination with antihistamines to counteract drowsiness.[1] The use of a stable isotope-labeled internal standard like this compound is essential for accurate bioanalysis using mass spectrometry, as it allows for the correction of variability in sample preparation and instrument response.[2][3] This guide details the analytical methodologies for determining isotopic purity, presents representative quantitative data, and outlines the experimental workflows.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. It is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound with detailed isotopic distribution is not publicly available, this section provides a representative summary based on a similar deuterated xanthine derivative, Doxofylline-d6.

Table 1: Representative Isotopic Purity Data for a Deuterated Xanthine Standard (Doxofylline-d6)

| Parameter | Value | Method |

| Chemical Purity (LCMS) | 99.57% | LC-MS |

| Isotopic Enrichment | 99.7% | Mass Spectrometry |

Source: Medchemexpress Certificate of Analysis for Doxofylline-d6.[4] This data is representative and may not reflect the exact values for all batches of this compound.

Table 2: Theoretical Isotopic Distribution for this compound

| Isotopologue | Relative Abundance (%) |

| d6 | > 99.0 |

| d5 | < 1.0 |

| d4 | < 0.1 |

| d3 | < 0.01 |

| d2 | < 0.001 |

| d1 | < 0.0001 |

| d0 (unlabeled) | < 0.0001 |

Note: This table represents a typical expected distribution for a high-purity deuterated standard. Actual values may vary between different manufacturing lots.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity involves sophisticated analytical techniques to resolve and quantify the different isotopologues of the deuterated standard. The two primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for determining isotopic enrichment by separating the analyte from potential impurities and then analyzing its mass-to-charge ratio.

Objective: To determine the isotopic distribution and enrichment of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 200-250 to observe the isotopic cluster.

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the peaks for the different isotopologues (d6, d5, d4, etc.).

-

Calculate the relative abundance of each isotopologue by integrating the area under each peak.

-

Determine the isotopic enrichment by calculating the percentage of the d6 isotopologue relative to the sum of all isotopologues.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the position of deuterium (B1214612) labeling and to quantify the isotopic purity.

Objective: To confirm the sites of deuteration and to quantify the isotopic purity of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the labels.

-

Integration of the residual proton signals compared to a non-deuterated internal standard can provide an estimate of the isotopic purity.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling.

-

Quantitative ²H NMR can be used to determine the isotopic enrichment by comparing the integral of the deuterium signals to a known reference.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Caption: Workflow for Isotopic Purity and Labeling Confirmation by NMR.

Signaling Pathways and Applications

8-Chlorotheophylline itself acts as a central nervous system stimulant by blocking adenosine (B11128) receptors.[1] However, the deuterated form, this compound, is primarily synthesized for use as an internal standard in analytical methods. Its utility does not lie in interacting with signaling pathways but rather in its ability to mimic the chemical and physical properties of the unlabeled analyte during sample extraction, chromatography, and ionization, while being distinguishable by its higher mass. This ensures accurate and precise quantification of unlabeled 8-Chlorotheophylline in complex biological matrices.

The diagram below illustrates the role of this compound as an internal standard in a typical quantitative bioanalytical workflow.

Caption: Role of this compound as an Internal Standard.

References

An In-depth Technical Guide to the Safe Handling of 8-Chlorotheophylline-d6

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety data and handling precautions for 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Properties

This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative with stimulant properties similar to caffeine.[1][2] The deuteration is primarily for use in research, often as an internal standard in analytical assays.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | [3] |

| Synonyms | 8-Chloro-1,3-dimethyl-2,6(1H,3H)-purinedione-d6 | [4] |

| CAS Number | 1346598-95-5 | [5] |

| Molecular Formula | C₇HD₆ClN₄O₂ | [5] |

| Molecular Weight | 220.65 g/mol | [4][5] |

| Appearance | White powder | [6][7] |

| Stability | Stable under normal temperatures and pressures. | [7] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance.[6] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[7][8][9]

Table 2: Toxicological Data for 8-Chlorotheophylline (Non-deuterated)

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 440 mg/kg | [6][7][8] |

| LD50 | Mouse | Intravenous | 270 mg/kg | [6] |

Potential Health Effects: [7][8]

-

Inhalation: Causes respiratory tract irritation. May be harmful if inhaled.

-

Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin. Open cuts or irritated skin should not be exposed.[6]

-

Eye Contact: Causes eye irritation, characterized by tearing and redness.[6]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract. Animal experiments suggest ingestion of less than 150g could be fatal or cause serious health damage.[6] Symptoms may include nausea, vomiting, and stomach pain.[6]

Section 3: Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risk.

3.1 Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[7][8]

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[7][10]

3.2 Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[6]

-

Minimize dust generation and accumulation.[7]

-

Empty containers may contain residual dust that can form explosive mixtures with air; do not cut, drill, grind, or weld such containers.[6]

3.3 Storage Requirements:

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Personal Protective Equipment | Standard/Specification |

| Eyes/Face | Appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin/Hands | Chemical-impermeable protective gloves (e.g., nitrile rubber, butyl rubber). | Gloves should be inspected for wear and degradation.[6][7] |

| Body | Protective clothing to prevent skin exposure, such as an impervious gown or overalls and a PVC apron. | [6][7][8] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dust is generated or if exposure limits are exceeded.[7][8] |

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

5.1 First-Aid Measures:

-

If Inhaled: Remove the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[7]

-

In Case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[7]

-

If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[7]

5.2 Accidental Release Measures:

-

Clean up spills immediately, observing precautions in the Protective Equipment section.[7]

-

Use dry clean-up procedures and avoid generating dust.[6]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7]

-

For major spills, alert emergency responders and advise personnel in the area of the hazard.[6]

5.3 Fire-Fighting Measures:

-

This material is a combustible solid that can form explosive dust-air mixtures.[6][9]

-

Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or appropriate foam.[6][7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[7][8]

Section 6: Disposal Considerations

Dispose of waste in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[10]

Section 7: Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of Chemical Compounds.

References

- 1. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 2. 8-Chlorotheophylline [medbox.iiab.me]

- 3. This compound | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. img.guidechem.com [img.guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: High-Throughput Analysis of Diphenhydramine in Human Plasma by LC-MS/MS Using 8-Chlorotheophylline-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of diphenhydramine (B27) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 8-Chlorotheophylline-d6, is employed. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diphenhydramine is a widely used first-generation antihistamine with anticholinergic and sedative properties. Accurate and reliable quantification of diphenhydramine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved data quality. This note provides a detailed protocol and illustrative performance data for the analysis of diphenhydramine in human plasma.

Experimental

Materials and Reagents

-

Diphenhydramine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A typical UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Column Temperature: 40°C

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diphenhydramine: m/z 256.2 → 167.1

-

This compound: m/z 221.1 → 146.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Results and Discussion

The developed method demonstrated excellent performance for the quantification of diphenhydramine in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Data Presentation

The following tables summarize the illustrative quantitative data for the method validation.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Diphenhydramine | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy (Illustrative Data)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |

| Low | 3 | <10 | 90-110 | <10 | 90-110 |

| Mid | 100 | <10 | 90-110 | <10 | 90-110 |

| High | 800 | <10 | 90-110 | <10 | 90-110 |

Table 3: Recovery (Illustrative Data)

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Diphenhydramine | 85 - 95 | 85 - 95 | 85 - 95 |

| This compound | 85 - 95 | 85 - 95 | 85 - 95 |

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

Signaling Pathway Visualization

As this application note focuses on a bioanalytical method, a signaling pathway is not directly applicable. The workflow for the analysis is provided above.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of diphenhydramine in human plasma. The use of this compound as an internal standard is critical for achieving the necessary accuracy and precision for bioanalytical studies. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in a research or drug development setting.

Application Note: Quantification of Theophylline in Human Plasma by LC-MS/MS Using 8-Chlorotheophylline-d6 as an Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of theophylline (B1681296) in human plasma. The method utilizes 8-Chlorotheophylline-d6 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The method has been validated and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Due to its narrow therapeutic index (typically 10-20 µg/mL in plasma) and significant inter-individual variability in metabolism, therapeutic drug monitoring of theophylline is crucial to optimize efficacy and minimize toxicity.[1][2] Various analytical methods, including immunoassays and high-performance liquid chromatography (HPLC) with UV detection, have been developed for theophylline quantification.[3][4][5] However, LC-MS/MS offers superior sensitivity, specificity, and a wide dynamic range, making it the gold standard for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[6]

Experimental Protocols

Materials and Reagents

-

Theophylline (reference standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Standard and Quality Control Solutions

Stock solutions of theophylline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of theophylline were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to obtain final concentrations for the calibration curve.[3] A working solution of the internal standard (this compound) was prepared at a suitable concentration in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions of theophylline and a fixed concentration of the internal standard working solution.

Sample Preparation

A protein precipitation method was employed for the extraction of theophylline and the internal standard from plasma samples.[3][6][7]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[6]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[6]

-

Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.[6]

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6]

-

Mobile Phase A: 0.1% Formic acid in water[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

-

Flow Rate: 0.3 mL/min[6]

-

Column Temperature: 40°C[6]

-

Injection Volume: 5 µL[6]

-

Gradient Elution: A suitable gradient can be optimized to ensure separation from matrix components.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive ion mode[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Theophylline: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.2[8]

-

This compound: Specific transition to be determined based on the mass of the deuterated standard. A hypothetical transition could be m/z 221.1 → [Product Ion].

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 25.0 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | |

| Low QC (0.3 µg/mL) | < 5% |

| Medium QC (12 µg/mL) | < 5% |

| High QC (20 µg/mL) | < 5% |

| Inter-day Precision (%RSD) | |

| Low QC (0.3 µg/mL) | < 8% |

| Medium QC (12 µg/mL) | < 8% |

| High QC (20 µg/mL) | < 8% |

| Accuracy (% Bias) | |

| Low QC | -6.1% to 8.6%[9] |

| Medium QC | -6.1% to 8.6%[9] |

| High QC | -6.1% to 8.6%[9] |

| Recovery | ~85%[9] |

Note: The quantitative data presented is a representative summary based on similar published methods. Actual results may vary.

Visualizations

Caption: Experimental workflow for the quantification of theophylline in plasma.

Caption: Simplified signaling pathway of theophylline's bronchodilator action.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of theophylline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research. The simple sample preparation procedure allows for a high throughput of samples, which is advantageous in a clinical laboratory setting.

References

- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 2. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mjiri.iums.ac.ir [mjiri.iums.ac.ir]

- 5. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of theophylline in plasma using different capillary electrophoretic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

Application Notes and Protocols for the Pharmacokinetic Study of Xanthines Using 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline (B1681296), in biological matrices is crucial for pharmacokinetic (PK) studies. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of these widely consumed compounds and therapeutic drugs. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays, providing high accuracy and precision.

This document provides detailed application notes and a comprehensive protocol for the use of 8-Chlorotheophylline-d6 as an internal standard for the quantitative analysis of caffeine and theophylline in plasma samples. This compound is an ideal internal standard as it is chemically analogous to the analytes of interest and co-elutes chromatographically, thus compensating for variability during sample preparation and analysis.[1]

Principle

The method involves the extraction of caffeine, theophylline, and the internal standard, this compound, from a biological matrix, typically plasma. Protein precipitation is a common and efficient method for sample clean-up.[1][2][3] Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Caffeine (Reference Standard)

-

Theophylline (Reference Standard)

-

This compound (Internal Standard)

-

-

Solvents and Reagents:

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade, preferably deionized and filtered)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (optional, for mobile phase modification)

-

Control human plasma (drug-free)

-

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve caffeine, theophylline, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the caffeine and theophylline stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples (add 20 µL of 50:50 acetonitrile:water instead).

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Caffeine | Theophylline | This compound |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 195.1 | 181.1 | 221.1 |

| Product Ion (m/z) | 138.1 | 124.1 | 143.0 |

| Dwell Time | 100 ms | 100 ms | 100 ms |

| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |

| Declustering Potential (V) | To be optimized | To be optimized | To be optimized |

Note: Collision energy and declustering potential are instrument-dependent and should be optimized for maximum signal intensity.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of caffeine and theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 3: Example Calibration Curve Data for Caffeine

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,500 | 50,000 | 0.030 |

| 5 | 7,600 | 51,000 | 0.149 |

| 10 | 15,200 | 50,500 | 0.301 |

| 50 | 75,500 | 49,800 | 1.516 |

| 100 | 151,000 | 50,200 | 3.008 |

| 500 | 752,000 | 49,500 | 15.192 |

| 1000 | 1,505,000 | 50,100 | 30.040 |

This is example data and will vary based on instrumentation and experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for xanthine analysis.

Caption: Simplified metabolic pathways of caffeine.

References

Application Notes and Protocols for the Analysis of 8-Chlorotheophylline-d6

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed sample preparation techniques for the quantitative analysis of 8-Chlorotheophylline-d6 in biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established methods for structurally similar xanthine (B1682287) derivatives and can be adapted and validated for this compound analysis.

Introduction

8-Chlorotheophylline, a chlorinated xanthine derivative, is a common active ingredient in pharmaceuticals. Its deuterated analog, this compound, is frequently used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification by compensating for variability in sample preparation and instrument response. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results in bioanalysis. This document outlines three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing detailed protocols and comparative data to guide the user in selecting the most suitable method for their specific analytical needs.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the required limit of quantification, sample throughput, and the availability of resources.

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte between a solid sorbent and a liquid mobile phase. | High selectivity, high recovery, significant sample cleanup, and potential for automation. | Method development can be complex and time-consuming, and the cost per sample is relatively high. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective, and provides good sample cleanup. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. |

| Protein Precipitation (PPT) | Removal of proteins from the sample by denaturation with an organic solvent or acid. | Simple, fast, and inexpensive. | Less selective, resulting in a dirtier extract with a higher potential for matrix effects. |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of xanthine derivatives using the described sample preparation techniques. This data is intended to serve as a general guideline, and specific performance characteristics should be determined during method validation for this compound.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | > 85%[1] | 95 - 100%[2] | > 90% |

| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |

| Limit of Quantification (LOQ) | Low (ng/mL range) | Low to Moderate (ng/mL to µg/mL range)[2] | Moderate (µg/mL range) |

| Relative Standard Deviation (RSD) | < 15% | < 15%[2] | < 15% |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methods developed for the extraction of caffeine (B1668208) and its metabolites from biological fluids and is expected to yield high recovery for this compound.[1]

Materials:

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Biological sample (e.g., plasma, urine)

-

Internal Standard (if this compound is not the internal standard)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Acidic or basic solution for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)

-

Elution solvent (e.g., methanol, acetonitrile, or a mixture with buffer)

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the analytical method)

Procedure:

-

Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge.

-

Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Pre-treat the biological sample by centrifuging to remove particulates.

-

Adjust the pH of the sample to optimize retention of this compound on the sorbent. For a C18 sorbent, a neutral to slightly acidic pH is generally suitable.

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

-

-

Elution:

-

Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase or a compatible solvent for injection into the analytical instrument.

-

References

- 1. Use of novel solid-phase extraction sorbent materials for high-performance liquid chromatography quantitation of caffeine metabolism products methylxanthines and methyluric acids in samples of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Chlorotheophylline-d6 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter assessed during the early stages of drug discovery. It provides valuable insights into a drug candidate's in vivo half-life and oral bioavailability. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are fundamental for screening compounds and guiding lead optimization. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] A SIL-IS, such as 8-chlorotheophylline-d6 (B585189), co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations during sample processing and analysis, which significantly enhances the accuracy and precision of quantification.[1][2]

8-Chlorotheophylline, a xanthine (B1682287) derivative structurally similar to caffeine (B1668208) and theophylline, and its deuterated form, this compound, are valuable tools in drug metabolism studies.[3] Due to its structural similarity, this compound is an ideal internal standard for the quantification of other xanthine-based compounds or drugs with similar physicochemical properties in metabolic stability assays. These application notes provide a detailed protocol for conducting a metabolic stability assay in human liver microsomes using a hypothetical xanthine-based test compound, with this compound as the internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Objective

To determine the in vitro metabolic stability of a test compound (e.g., a xanthine derivative) in human liver microsomes by monitoring its disappearance over time. This compound is used as an internal standard for accurate quantification by LC-MS/MS.

Materials and Reagents

-

Test Compound (e.g., Theophylline)

-

This compound (Internal Standard, IS)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, HPLC grade

-

96-well incubation plates

-

96-well collection plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Protocol for Microsomal Stability Assay

-

Preparation of Solutions:

-

Prepare a 1 M stock solution of the test compound in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a working solution of the test compound by diluting the stock solution with phosphate buffer to a concentration of 100 µM.

-

Prepare a working solution of the internal standard by diluting the stock solution with methanol to a concentration of 100 ng/mL. This will be used as the quenching/protein precipitation solution.

-

-

Incubation Procedure:

-

In a 96-well plate, add the following to each well for the test compound incubation:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration of 0.5 mg/mL)

-

Test compound working solution (final concentration of 1 µM)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regeneration system to each well.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the collection plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Conditions (Example for a Xanthine Analyte):

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to separate the analyte from potential metabolites.

-

-

MS/MS Conditions (Example for Theophylline and this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Theophylline (Analyte): m/z 181.1 → 124.2

-

This compound (IS): m/z 221.1 → 146.1 (Note: The exact mass and fragmentation will depend on the deuteration pattern)

-

-

Data Presentation

The data from the LC-MS/MS analysis is used to calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

Table 1: Metabolic Stability of Theophylline in Human Liver Microsomes

| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining |

| 0 | 1.25 | 100 |

| 5 | 1.10 | 88 |

| 15 | 0.85 | 68 |

| 30 | 0.55 | 44 |

| 45 | 0.35 | 28 |

| 60 | 0.22 | 18 |

Table 2: Calculated In Vitro Metabolic Stability Parameters

| Parameter | Value |

| In Vitro Half-life (T½, min) | 25.9 |

| Intrinsic Clearance (Clint, µL/min/mg protein) | 53.5 |

Note: The data presented in these tables are for illustrative purposes only and represent typical results for a moderately metabolized compound.

Visualizations

Caption: Workflow for the in vitro metabolic stability assay.

Caption: Simplified metabolic pathway of Theophylline.

References

Application Note and Protocol: Mass Spectrometry Fragmentation Analysis of 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline is a stimulant drug of the xanthine (B1682287) class, structurally related to caffeine (B1668208). It is often combined with antihistamines, such as dimenhydrinate, to counteract drowsiness. 8-Chlorotheophylline-d6, a deuterated analog, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. The six deuterium (B1214612) atoms on the methyl groups provide a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous or administered compound. Understanding the fragmentation pattern of this compound is crucial for developing robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its detection and quantification in various biological matrices. This document provides a detailed protocol and fragmentation analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is anticipated to follow pathways characteristic of xanthine derivatives, primarily involving the loss of the deuterated methyl groups and carbonyl moieties.[1] The precursor ion will be the protonated molecule, [M+H]⁺.

Table 1: Predicted m/z Values for Precursor and Major Fragment Ions of this compound

| Ion Description | Proposed Structure / Neutral Loss | Predicted m/z |

| Precursor Ion [M+H]⁺ | C₇HD₆ClN₄O₂ + H⁺ | 221.07 |

| Fragment Ion 1 | Loss of a deuterated methyl radical (-•CD₃) | 203.05 |

| Fragment Ion 2 | Loss of carbon monoxide (-CO) from Fragment Ion 1 | 175.06 |

| Fragment Ion 3 | Loss of a second deuterated methyl radical (-•CD₃) from Fragment Ion 2 | 157.04 |

| Fragment Ion 4 | Loss of isocyanic acid with a deuterated methyl group (-CD₃NCO) | 161.04 |

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of 8-Chlorotheophylline and its related compounds.[2]

1. Materials and Reagents

-

This compound standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Blank biological matrix (e.g., plasma, urine) for standard curve and quality control sample preparation

2. Sample Preparation (Protein Precipitation for Plasma)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard itself).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

-

Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent[2]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

4. Mass Spectrometry (MS) Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Predicted):

-

Quantitative: 221.1 > 203.1 (Loss of •CD₃)

-

Qualitative: 221.1 > 175.1 (Loss of •CD₃ and CO)

-

Logical Workflow for Method Development

Caption: Workflow for the quantitative analysis of this compound.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The provided m/z values and experimental conditions serve as a robust starting point for method development and validation. Researchers can adapt this protocol to suit their specific instrumentation and analytical requirements, ensuring accurate and reliable quantification of this important internal standard in various research and drug development applications.

References

- 1. Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]

liquid chromatography conditions for separating 8-Chlorotheophylline-d6

An Application Note and Protocol for the Chromatographic Separation of 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of this compound using liquid chromatography. The methods described are based on established protocols for the analysis of 8-Chlorotheophylline (B119741) and are suitable for the deuterated analog due to their similar chemical properties.

Introduction

8-Chlorotheophylline is a chlorinated xanthine (B1682287) derivative that serves as a precursor in the synthesis of various pharmaceutical compounds.[1][2][3] Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate and robust analytical methods are crucial for its quantification in complex matrices. This application note outlines a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for this purpose.

Chromatographic Conditions

The separation of this compound can be effectively achieved using reversed-phase liquid chromatography. The conditions can be adapted for either HPLC with UV detection or for more sensitive applications using LC-MS/MS. Two primary methods are summarized below.

Quantitative Data Summary

| Parameter | Method 1: HPLC-UV | Method 2: LC-MS |

| Stationary Phase | SymmetryShield™ RP8 | Phenomenex C18 |

| Column Dimensions | - | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724): (0.01 M H₃PO₄ - triethylamine, pH 2.8) (22:78, v/v) | Acetonitrile: Sodium Acetate (B1210297) Buffer (5:95, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 229 nm | Positive Electrospray Ionization (ESI) MS |

| Temperature | 40°C | Room Temperature |

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection

This protocol is adapted from a validated method for the simultaneous determination of caffeine, 8-chlorotheophylline, and diphenhydramine (B27).[4][5]

1. Materials and Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (H₃PO₄)

-

Triethylamine

-

Water (HPLC grade)

-

SymmetryShield™ RP8 column or equivalent

2. Mobile Phase Preparation:

-

To prepare the aqueous component, dissolve the appropriate amount of phosphoric acid in HPLC-grade water to make a 0.01 M solution.

-

Adjust the pH of the phosphoric acid solution to 2.8 using triethylamine.

-

The final mobile phase is a mixture of acetonitrile and the prepared aqueous buffer in a 22:78 (v/v) ratio.

-

Degas the mobile phase prior to use.

3. Sample Preparation:

-

Dissolve the this compound standard in the mobile phase to a known concentration.

4. HPLC System Parameters:

-

Column: SymmetryShield™ RP8

-

Mobile Phase: Acetonitrile: (0.01 M H₃PO₄ - triethylamine, pH 2.8) (22:78, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL (can be optimized)

-

Detector: UV at 229 nm

5. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The retention time for this compound should be determined by injecting a standard solution.

Method 2: Isocratic RP-HPLC with Mass Spectrometric Detection (LC-MS)

This protocol is based on a method used for the characterization of impurities in 8-chlorotheophylline.[1][6][7]

1. Materials and Reagents:

-

This compound standard

-

Acetonitrile (LC-MS grade)

-

Sodium acetate

-

Water (LC-MS grade)

-

Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent

2. Mobile Phase Preparation:

-

Prepare a sodium acetate buffer in LC-MS grade water. The original literature does not specify the concentration, so a starting concentration of 5 mM is recommended.

-

The mobile phase is a mixture of acetonitrile and the sodium acetate buffer in a 5:95 (v/v) ratio.

-

Filter and degas the mobile phase.

3. Sample Preparation:

-

Dissolve the this compound standard in the mobile phase or a suitable solvent (e.g., a small amount of acetonitrile) to a known concentration.

4. LC-MS System Parameters:

-

Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile: Sodium Acetate Buffer (5:95, v/v)

-

Flow Rate: 1.5 mL/min

-

Column Temperature: Room Temperature

-

Injection Volume: 5-20 µL (can be optimized)

-

Mass Spectrometer: ESI in positive ion mode

-

Scan Range: m/z 120-500

5. Analysis:

-

Equilibrate the column with the mobile phase.

-

Inject the sample and acquire data.

-

This compound will be identified by its specific mass-to-charge ratio.

Experimental Workflow Diagram

Caption: Liquid Chromatography Experimental Workflow.

Signaling Pathway Diagram (Illustrative)